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For Researchers, Scientists, and Drug Development Professionals

Introduction
Small interfering RNA (siRNA) offers a powerful and highly specific mechanism for gene

silencing, presenting significant therapeutic potential for a wide range of diseases. However,

the effective delivery of siRNA to target cells in vivo remains a critical challenge due to its

inherent instability and poor cellular uptake. To overcome these hurdles, targeted nanoparticle

delivery systems have emerged as a promising strategy.

This document provides detailed application notes and protocols for the use of DSPE-
PEG1000-YIGSR in the formulation of lipid-based nanoparticles for the targeted delivery of

siRNA. The YIGSR peptide, a sequence derived from the β1 chain of laminin, specifically

targets the 67 kDa laminin receptor (67LR), which is overexpressed on the surface of many

cancer cells. By incorporating DSPE-PEG1000-YIGSR into siRNA-loaded nanoparticles,

researchers can achieve enhanced cellular uptake and targeted gene silencing in 67LR-

expressing cells.

Data Presentation
The following tables summarize key quantitative data related to the formulation and efficacy of

DSPE-PEG-YIGSR-siRNA nanoparticles. The data is compiled from various studies and

represents typical results that can be expected.
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Table 1: Physicochemical Properties of DSPE-PEG-YIGSR siRNA Nanoparticles

Parameter Typical Value Method of Analysis

Hydrodynamic Diameter 100 - 200 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential -10 mV to +30 mV Laser Doppler Velocimetry

siRNA Encapsulation

Efficiency
> 90% RiboGreen Assay

Table 2: In Vitro Gene Silencing Efficiency

Cell Line Target Gene
siRNA
Concentration

Gene
Knockdown
Efficiency (%)

Method of
Analysis

Various Cancer

Cell Lines
Varies 50 nM 70 - 80% qRT-PCR

Human Tenon's

Fibroblasts
MRTF-B 50 nM ~76%[1][2] qRT-PCR

Various Cell

Lines

Luciferase,

GAPDH
Not Specified ~80%[3]

Luciferase

Assay, Western

Blot

Table 3: In Vivo Biodistribution of Targeted Nanoparticles (Representative Data)
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Organ % Injected Dose / gram tissue (at 24h)

Tumor 5 - 15%

Liver 20 - 40%

Spleen 10 - 20%

Kidneys 5 - 10%

Lungs < 5%

Note: In vivo biodistribution is highly dependent on the specific nanoparticle formulation, animal

model, and route of administration.

Experimental Protocols
Protocol 1: Preparation of DSPE-PEG1000-YIGSR siRNA
Liposomes
This protocol describes the preparation of YIGSR-targeted, siRNA-loaded liposomes using the

thin-film hydration method.

Materials:

Cationic lipid (e.g., DOTAP, DOTMA)

Helper lipid (e.g., DOPE, Cholesterol)

DSPE-PEG1000

DSPE-PEG1000-YIGSR

siRNA (specific to the target gene)

Chloroform

RNase-free water

Phosphate-buffered saline (PBS), RNase-free
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Procedure:

Lipid Film Formation:

1. In a round-bottom flask, dissolve the cationic lipid, helper lipid, DSPE-PEG1000, and

DSPE-PEG1000-YIGSR in chloroform at a desired molar ratio (e.g., 50:45:4:1).

2. Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on

the wall of the flask.

3. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:

1. Hydrate the lipid film with an RNase-free aqueous solution containing the siRNA. The

volume and concentration of the siRNA solution should be calculated to achieve the

desired lipid-to-siRNA ratio.

2. Gently rotate the flask to ensure complete hydration of the lipid film, forming multilamellar

vesicles (MLVs).

Sonication and Extrusion:

1. To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the

MLV suspension using a probe sonicator or in a bath sonicator.

2. Subsequently, extrude the liposome suspension through polycarbonate membranes with a

defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-

15 times to ensure a homogenous size distribution.

Purification:

1. Remove the unencapsulated siRNA by dialysis against RNase-free PBS or by using size

exclusion chromatography.

Characterization:
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1. Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared

liposomes using Dynamic Light Scattering (DLS).

2. Quantify the siRNA encapsulation efficiency using a RiboGreen assay after lysing the

liposomes with a detergent (e.g., 1% Triton X-100).

Protocol 2: In Vitro Transfection of Cells with DSPE-
PEG1000-YIGSR siRNA Liposomes
This protocol outlines the procedure for transfecting cells in culture with the prepared siRNA

liposomes.

Materials:

Target cells (expressing the 67LR)

Complete cell culture medium

Serum-free cell culture medium (e.g., Opti-MEM)

DSPE-PEG1000-YIGSR siRNA liposomes

Control (non-targeting) siRNA liposomes

Untreated control cells

24-well plates

Procedure:

Cell Seeding:

1. Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at

the time of transfection.

2. Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

Transfection:
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1. On the day of transfection, replace the culture medium with fresh, serum-free medium.

2. Dilute the DSPE-PEG1000-YIGSR siRNA liposomes and control liposomes to the desired

final siRNA concentration (e.g., 50 nM) in serum-free medium.

3. Add the diluted liposome suspension to the respective wells.

4. Incubate the cells with the liposomes for 4-6 hours.

Post-transfection:

1. After the incubation period, remove the transfection medium and replace it with fresh,

complete culture medium.

2. Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

Analysis:

1. Assess the gene knockdown at the mRNA and/or protein level using the protocols

described below.

Protocol 3: Quantitative Analysis of Gene Silencing by
qRT-PCR
This protocol provides a method for quantifying the reduction in target mRNA levels following

siRNA treatment.

Materials:

RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

Reverse transcription kit

qPCR master mix (e.g., SYBR Green or TaqMan)

Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

Real-time PCR instrument
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Procedure:

RNA Extraction:

1. Harvest the cells 24-48 hours post-transfection.

2. Extract total RNA from the transfected and control cells according to the manufacturer's

protocol of the chosen RNA extraction kit.

3. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g.,

NanoDrop).

Reverse Transcription:

1. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse

transcription kit, following the manufacturer's instructions.

Quantitative PCR (qPCR):

1. Set up the qPCR reactions in triplicate for each sample (including no-template controls)

using the qPCR master mix, primers for the target gene, and primers for the housekeeping

gene.

2. Perform the qPCR reaction in a real-time PCR instrument.

Data Analysis:

1. Calculate the relative gene expression using the ΔΔCt method.

2. Normalize the expression of the target gene to the expression of the housekeeping gene.

3. Calculate the percentage of gene knockdown in the siRNA-treated samples relative to the

control samples.

Visualizations
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Caption: Experimental workflow for DSPE-PEG1000-YIGSR siRNA nanoparticle delivery.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b039488?utm_src=pdf-body-img
https://www.benchchem.com/product/b039488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

DSPE-PEG-YIGSR
-siRNA Nanoparticle

67kDa Laminin Receptor (67LR)

Binding

Endosome

Endocytosis

Endosomal Escape

RISC Loading

siRNA Release

mRNA Cleavage

 

DSPE-PEG1000-YIGSR

Targeted Delivery

Enhanced Cellular Uptake

Specific Gene Silencing

Therapeutic Efficacy

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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